molecular formula C₂₂H₂₇ClN₂O₄S B1144618 Tianeptine Methyl Ester CAS No. 887588-50-3

Tianeptine Methyl Ester

Cat. No.: B1144618
CAS No.: 887588-50-3
M. Wt: 450.98
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Description

Contextualization of Tianeptine (B1217405) and its Ester Derivatives in Preclinical Investigations

Tianeptine is a tricyclic compound that is structurally distinct from conventional tricyclic antidepressants due to the presence of a long amino acid side chain. scielo.br Its mechanism of action has been a subject of extensive research, with early studies suggesting it enhances the reuptake of serotonin (B10506), a mode of action opposite to that of most antidepressants. smolecule.com More recent research has revealed a more complex pharmacological profile, including interactions with the glutamatergic system and agonist activity at the µ-opioid and δ-opioid receptors. scielo.br

In the realm of preclinical research, the synthesis of derivatives of a lead compound is a common strategy to explore and modify its properties. Ester derivatives, such as tianeptine methyl ester and tianeptine ethyl ester, are of particular interest. The primary motivation for creating these esters is to alter the pharmacokinetic properties of the parent compound. Esterification of the carboxylic acid group on tianeptine's side chain can influence its lipophilicity, which in turn may affect its absorption, distribution, metabolism, and excretion (ADME) profile. vulcanchem.com For instance, increased lipophilicity can potentially enhance a compound's ability to cross the blood-brain barrier.

The synthesis of tianeptine esters is typically achieved through Fischer esterification, where tianeptine is reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. scispace.com These synthetic efforts provide a library of related compounds that can be used in various experimental paradigms to dissect the pharmacological actions of tianeptine.

Rationale for Academic Inquiry into this compound

The academic inquiry into this compound is primarily driven by its utility as a research tool to investigate the biochemical and pharmacological consequences of modifying the tianeptine molecule. One key area of investigation has been its interaction with plasma proteins, which is crucial for understanding a drug's distribution and bioavailability. scielo.br

A significant study in this area involved the synthesis of a series of tianeptine esters, including the methyl ester, to examine their binding to bovine serum albumin (BSA), a model protein for human serum albumin (HSA). scielo.br Tianeptine itself exhibits a high degree of binding to plasma proteins, largely due to its acidic carboxylic acid group. scielo.br This research demonstrated that the esterification of this group, as in this compound, alters the nature of the interaction with BSA. scielo.br

Fluorescence quenching studies revealed that while tianeptine's interaction with BSA is dynamic, the interaction of its esters, including the methyl ester, is characterized by a static quenching mechanism. scielo.br This suggests the formation of a stable complex between the ester and the protein. vulcanchem.com Molecular docking simulations further indicated that tianeptine esters have a strong affinity for a specific binding site on the protein (site IIA), likely through hydrophobic interactions. scielo.brvulcanchem.com The binding affinity (Ka) for this compound to BSA was found to be approximately 3.7 × 10^4 M⁻¹. vulcanchem.com This is comparable to other ester derivatives but lower than that of tianeptine itself, an effect attributed to the absence of the free carboxylic acid. vulcanchem.com

These findings are significant as they provide insight into how structural modifications can alter drug-protein interactions, which is a fundamental aspect of pharmacokinetics. Furthermore, deuterated versions of this compound, such as tianeptine-d12 (B563114) methyl ester, are utilized as internal standards in metabolic tracing studies, highlighting its role as an analytical tool in research. vulcanchem.com While direct and extensive preclinical pharmacological data on this compound is not widely published, its study provides valuable information for understanding the structure-activity relationships of the broader class of tianeptine-related compounds.

Interactive Data Tables

Physicochemical Properties of Tianeptine and its Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
TianeptineC₂₁H₂₅ClN₂O₄S436.9568870
This compound C₂₂H₂₇ClN₂O₄S 451.0 45357842
Tianeptine Ethyl EsterC₂₃H₂₉ClN₂O₄S465.045358491
Tianeptine-d12 Methyl EsterC₂₂H₁₅D₁₂ClN₂O₄S463.146783088
Data sourced from PubChem and other chemical databases. vulcanchem.com

Bovine Serum Albumin (BSA) Binding Parameters

CompoundBinding MechanismBinding Affinity (Ka) (M⁻¹)Number of Binding Sites (n)
TianeptineDynamic QuenchingHigher than esters~1 (increases with temperature)
This compound Static Quenching ~3.7 x 10⁴ ~1
Tianeptine Ethyl EsterStatic QuenchingComparable to methyl ester~1
Data from fluorescence quenching and molecular docking studies. scielo.brvulcanchem.com

Properties

CAS No.

887588-50-3

Molecular Formula

C₂₂H₂₇ClN₂O₄S

Molecular Weight

450.98

Synonyms

7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-heptanoic Acid Methyl Ester

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Tianeptine Methyl Ester

Established Synthetic Pathways for Tianeptine (B1217405) Esters

The conversion of tianeptine's carboxylic acid to an ester can be accomplished through several well-established chemical pathways. The choice of method often depends on the desired scale, purity requirements, and available resources.

Acid-catalyzed esterification, commonly known as Fischer esterification, is a conventional and widely used method for producing esters from carboxylic acids and alcohols. In the context of Tianeptine Methyl Ester synthesis, this involves reacting tianeptine free acid with methanol (B129727) in the presence of a strong acid catalyst.

The reaction mechanism begins with the protonation of the carbonyl oxygen of tianeptine's carboxylic acid group by the acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the methanol-derived portion of the intermediate to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final product, this compound. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side. evitachem.com

In this pathway, the tricyclic core of tianeptine, specifically an intermediate like 3-chloro-11-chloro-6-methyl-6,11-dihydrodibenzo[c,f] nbinno.comthiazepine 5,5-dioxide, is reacted with an amino ester such as methyl 7-aminoheptanoate. The amino group of the side chain acts as the nucleophile, displacing the leaving group (a chlorine atom at position 11) on the tricyclic core. nih.govgoogle.com This reaction directly forms this compound. This method is advantageous for large-scale synthesis as it can lead to higher yields and purity by avoiding potential side reactions associated with direct esterification of the tianeptine acid. nih.govacs.org However, challenges may arise from the stability of the amino ester reactant during the reaction. nih.gov

The general mechanism is a nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of an acyl group, leading to the replacement of a leaving group. masterorganicchemistry.comlibretexts.org In the synthesis of the tianeptine molecule itself, the attachment of the side chain is a key example of nucleophilic substitution. nih.gov

Enzymatic methods represent a greener and more specific alternative to traditional chemical catalysis for ester synthesis. Lipases are the most commonly used enzymes for esterification due to their stability in organic solvents and broad substrate specificity. For tianeptine esters, lipase-catalyzed acidolysis can be employed.

In this technique, an enzyme such as a lipase (B570770) (e.g., Novozym® 435) catalyzes the reaction between tianeptine and an alcohol. The reaction proceeds via a "ping-pong" mechanism where the enzyme first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (methanol) to form the ester and regenerate the free enzyme. Enzymatic reactions are often conducted under milder conditions (lower temperature and neutral pH) compared to acid-catalyzed methods, which can help to minimize the formation of impurities and preserve the integrity of complex molecules like tianeptine. bloomtechz.com

Methodological Advancements in Ester Synthesis

Research into the synthesis of tianeptine esters has focused on improving reaction efficiency, product quality, and process scalability. These advancements involve fine-tuning reaction parameters and developing novel strategies for introducing the ester functional group.

The yield and purity of this compound are highly dependent on the reaction conditions. nbinno.com Optimization of these parameters is a critical aspect of process development. Key factors that are meticulously controlled include temperature, reaction time, and the choice and concentration of the catalyst. nbinno.combloomtechz.com

For acid-catalyzed methods, operating at elevated temperatures (reflux) is typical to achieve complete conversion. evitachem.com For enzymatic synthesis, kinetic studies are used to determine the optimal temperature, substrate ratio, and enzyme loading to maximize efficiency. Purification of the final product, often through recrystallization or chromatography, is essential to remove unreacted starting materials, by-products, and the catalyst, ensuring high purity. evitachem.com Industrial-scale production may employ advanced techniques like continuous flow systems to enhance yield and minimize the formation of impurities. evitachem.com

Table 1: Comparison of Synthetic Methods for Tianeptine Esters
MethodTypical ReagentsKey ConditionsAdvantagesChallenges
Acid-Catalyzed EsterificationTianeptine Acid, Methanol, H₂SO₄ or HClReflux temperatureWell-established, cost-effectiveHarsh conditions, potential for side reactions, equilibrium-limited
Nucleophilic SubstitutionTianeptine Core Intermediate, Methyl 7-aminoheptanoateSolvent (e.g., acetonitrile), Base (e.g., triethylamine)High yield and purity for large scale nih.govInstability of amino ester precursor nih.gov
Enzymatic EsterificationTianeptine Acid, Methanol, Lipase (e.g., Novozym® 435) Mild temperature, neutral pHHigh specificity, mild conditions, environmentally friendlyHigher cost of enzyme, slower reaction rates

Two primary strategies exist for incorporating the methyl ester group into the tianeptine structure.

The first strategy is a post-synthesis modification , where the complete tianeptine molecule with its free carboxylic acid is synthesized first. The final step is then the esterification of this carboxylic acid to yield this compound. This is the approach used in the acid-catalyzed and enzymatic methods described above. It allows for a divergent synthesis where the common tianeptine acid precursor can be used to create a variety of different ester derivatives.

Derivatization from the Parent Compound: Tianeptine

The primary route to obtaining this compound is through the chemical modification of its parent compound, tianeptine. This transformation centers on the esterification of the carboxylic acid group present in the heptanoic acid side chain of the tianeptine molecule.

The synthesis of the tianeptine core itself is a multi-step process that has been refined over the years. researchgate.net The initial synthesis involves a nucleophilic substitution to form an aryl sulfonamide, followed by hydrolysis, chlorination, and a Friedel-Crafts acylation to construct the tricyclic core. researchgate.net Subsequent reduction and chlorination yield the key intermediate, to which the 7-aminoheptanoate side chain is attached. researchgate.net Finally, hydrolysis of the resulting ester yields tianeptine. researchgate.net

Once tianeptine is synthesized, the most common and direct method for its conversion to this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating tianeptine with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acidic environment protonates the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically heated to drive the equilibrium towards the formation of the methyl ester and water.

A general procedure for the synthesis of a series of tianeptine esters has been described, which can be applied to the specific synthesis of the methyl ester. researchgate.net This involves dissolving tianeptine in the corresponding alcohol (in this case, methanol) and adding a catalytic amount of acid. researchgate.net The reaction mixture is then heated under reflux for a specified period to ensure complete conversion. researchgate.net The resulting this compound can then be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Table 1: Key Reactants in the Synthesis of this compound from Tianeptine
ReactantRoleTypical Conditions
TianeptineStarting Material (Carboxylic Acid Source)Dissolved in Methanol
MethanolReactant (Alcohol Source) and SolventUsed in Excess
Sulfuric Acid or Hydrochloric AcidAcid CatalystCatalytic Amount, Reflux Temperature

Isomeric Considerations in Synthesis and Stereochemistry

A critical aspect of the chemistry of tianeptine and its derivatives is the presence of a stereocenter. The tianeptine molecule is chiral, possessing a single stereogenic center at the C11 position of the dibenzothiazepine ring system. nih.gov This gives rise to two enantiomers, designated as (R)-tianeptine and (S)-tianeptine. nih.gov Consequently, this compound also exists as a pair of enantiomers.

The typical synthesis of tianeptine produces a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. nih.gov As the esterification of the heptanoic acid side chain does not involve the chiral center, the derivatization of racemic tianeptine will result in a racemic mixture of this compound.

The stereochemistry of the seven-membered sultam ring in tianeptine has been elucidated through X-ray crystallography of its hydrochloride salt. researchgate.netnih.gov These studies revealed that the ring adopts a boat-type conformation. researchgate.netnih.gov This conformational preference is an important feature of the molecule's three-dimensional structure.

For studies requiring stereochemically pure enantiomers of tianeptine derivatives, separation of the racemic mixture is necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully employed for the analytical and preparative separation of tianeptine's enantiomers. acs.org The absolute configurations of the purified enantiomers have been determined using advanced spectroscopic techniques such as Vibrational Circular Dichroism (VCD). acs.org Such separations are crucial for investigating the distinct pharmacological and toxicological profiles of each enantiomer. nih.gov While the synthesis of this compound from racemic tianeptine yields a racemic product, the preparation of enantiomerically pure this compound would necessitate either the use of an enantiomerically pure starting material (i.e., (R)- or (S)-tianeptine) or the chiral separation of the final racemic ester product.

Table 2: Stereochemical Properties of Tianeptine and its Methyl Ester Derivative
PropertyDescription
ChiralityPresence of a stereocenter at the C11 position of the dibenzothiazepine ring. nih.gov
EnantiomersExists as (R) and (S) enantiomers. nih.gov
Typical Synthetic ProductRacemic mixture (1:1 ratio of enantiomers). nih.gov
ConformationThe seven-membered sultam ring adopts a boat-type conformation. researchgate.netnih.gov
Enantiomeric SeparationAchieved using chiral High-Performance Liquid Chromatography (HPLC). acs.org

Pharmacokinetic Investigations of Tianeptine Methyl Ester in Preclinical Models

In Vivo Pharmacokinetics in Animal Models

Studies in rodent models, particularly rats, have provided significant insights into the in vivo pharmacokinetic behavior of tianeptine (B1217405) and its metabolites.

Absorption and Distribution Profiles in Rodents

Following administration in rats, tianeptine is rapidly absorbed, with peak plasma concentrations reached quickly. One study noted that after intraperitoneal administration in Wistar rats, tianeptine and its main metabolite, MC5, reached peak plasma concentrations at 5 and 15 minutes, respectively.

The volume of distribution at steady state for tianeptine in rats has been determined to be 2.03 L/kg, indicating a moderate distribution into tissues. Both tianeptine and its MC5 metabolite have been shown to rapidly appear in brain tissue, although at concentrations lower than those observed in plasma. Notably, the penetration of both tianeptine and the MC5 metabolite into erythrocytes is very low.

Metabolic Clearance and Elimination Half-Life in Animal Systems

Tianeptine is subject to rapid metabolic clearance in animal models. The systemic clearance of tianeptine in rats has been calculated to be 1.84 L/h/kg.

The elimination half-life of tianeptine is relatively short, while its primary active metabolite, MC5, has a significantly longer half-life. In rats, the mean elimination half-life of tianeptine is approximately 1.16 to 2.5 hours, whereas the mean terminal half-life for the MC5 metabolite is around 6.5 to 7.53 hours. This longer half-life of the active metabolite suggests a sustained pharmacological effect. Studies have shown that during chronic treatment in rats, there is negligible accumulation of tianeptine, while the accumulation of the MC5 metabolite is slight.

Organ-Specific Distribution Studies in Animal Models

While specific organ-specific distribution studies for Tianeptine Methyl Ester are not detailed in the provided search results, information on tianeptine and its MC5 metabolite indicates distribution into the brain. Further research is needed to fully elucidate the distribution of tianeptine and its various metabolites in other specific organs and tissues within animal models.

Metabolic Pathways and Metabolite Identification

The metabolism of tianeptine is extensive and occurs primarily through β-oxidation of its heptanoic acid side chain, rather than the cytochrome P450 system. This is a key characteristic that distinguishes it from many other tricyclic antidepressants.

Identification of Methyl Ester as a Tianeptine Metabolite

The direct identification of this compound as a primary metabolite is not prominently featured in the provided research. However, studies have investigated ester analogs of tianeptine and its primary metabolite, MC5. These investigations found that ester analogs showed only a slight reduction in mu-opioid receptor (MOR) potency compared to the parent compounds. The initial synthesis of tianeptine involved the use of ethyl 7-aminoheptanoate, which contains an ester group, highlighting the chemical relevance of ester forms of the molecule.

β-Oxidation Pathways of the Heptanoic Acid Side Chain

The major metabolic pathway for tianeptine is the β-oxidation of its heptanoic acid tail. This process leads to the formation of several metabolites. The primary and pharmacologically active metabolite is MC5, which is formed by the shortening of the heptanoic acid side chain to a pentanoic acid side chain. Further β-oxidation of the MC5 metabolite results in the formation of the MC3 metabolite, which has a propionic acid tail. In addition to these major metabolites, a δ-lactam compound can also be formed through the lactonization of the MC5 pentanoic tail.

The metabolite profile in plasma, urine, and feces is qualitatively similar, with the parent drug accounting for less than 3% of the administered dose in urine 24 hours after administration. This indicates that tianeptine is extensively metabolized.

Glucuronide and Glutamine Conjugation in Animal Excretion

Glucuronidation is a major Phase II metabolic pathway that involves the addition of a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion from the body. nih.gov Similarly, conjugation with amino acids like glutamine serves to create more hydrophilic molecules that can be more easily eliminated.

Stereoselective Metabolism of Isomers in Preclinical Systems

Tianeptine is a chiral molecule and exists as two enantiomers, the (R)- and (S)-isomers. Research has indicated that these enantiomers can have different pharmacological activities. For instance, the (S)-isomer of tianeptine is reported to be an activator of the peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ) and lacks significant µ-opioid receptor agonist activity, whereas the (R)-isomer is a µ-opioid receptor agonist and does not activate PPAR-β/δ. tonixpharma.com

The potential for stereoselective metabolism, where one enantiomer is metabolized at a different rate or through a different pathway than the other, is an important consideration in preclinical pharmacokinetic studies. However, specific research on the stereoselective metabolism of this compound isomers in preclinical systems is not widely documented in the scientific literature. The primary metabolic process for this compound would be its hydrolysis to tianeptine. Any subsequent stereoselective metabolism would then be governed by the enzymatic processes that act on the (R)- and (S)-enantiomers of tianeptine itself. The focus of existing research has been more on the differential pharmacology of the tianeptine enantiomers rather than on the stereoselectivity of their metabolic pathways. tonixpharma.com

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be metabolized in the body. These assays help in identifying compounds with favorable pharmacokinetic properties for further development.

Evaluation in Hepatic Microsomal Systems

Hepatic microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com Assays using liver microsomes are standard in vitro tools to determine the metabolic stability of new chemical entities. nih.govbioivt.com In these assays, the test compound is incubated with liver microsomes, and the rate of its disappearance over time is measured to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.com

For this compound, a key metabolic pathway to consider in hepatic microsomal systems would be its hydrolysis by esterases, which are also present in these preparations, to form tianeptine. The parent compound, tianeptine, is known to not be primarily metabolized by the CYP450 system. nih.govnih.gov Instead, its main metabolic route is beta-oxidation. nih.govnih.gov

Stability in Biological Fluids

The stability of a compound in biological fluids, such as plasma or serum, is another critical parameter assessed during preclinical development. Instability in plasma can indicate rapid degradation by enzymes present in the blood, which can affect the compound's half-life and bioavailability. For an ester prodrug like this compound, plasma esterases are of particular importance.

An in vitro plasma stability assay would involve incubating this compound in plasma from different species (e.g., human, rat) and monitoring its concentration over time. The disappearance of the parent ester and the appearance of the corresponding carboxylic acid (tianeptine) would be quantified. dovepress.com

Specific experimental data on the stability of this compound in biological fluids is not extensively documented. However, studies on other ester compounds have shown that this can be a significant route of metabolism, with the rate of hydrolysis varying considerably between species. dovepress.com Such data for this compound would be essential to understand its viability as a prodrug and to interpret the results of in vivo pharmacokinetic studies.

Protein Binding Dynamics and Implications for Research Models

The binding of a drug to plasma proteins, primarily albumin, can significantly influence its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to be metabolized and excreted.

Interactions with Serum Albumins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Studies have been conducted on the interaction of tianeptine and its ester derivatives with Bovine Serum Albumin (BSA), which is often used as a model protein for Human Serum Albumin (HSA) due to its structural similarity. scielo.br Fluorescence quenching experiments have shown that tianeptine ester derivatives, including the methyl ester, interact with BSA through a static quenching mechanism, which suggests the formation of a stable complex. researchgate.net In contrast, the parent compound tianeptine exhibits dynamic quenching. scielo.brresearchgate.net

Molecular docking studies suggest a strong affinity of tianeptine esters to site IIA of BSA. researchgate.net The number of binding sites is approximately one for the ester derivatives. scielo.brresearchgate.net

The parent compound, tianeptine, is known to be highly bound (around 95%) to human plasma proteins, with HSA being the main protein responsible for this binding. nih.govnih.gov This high degree of binding is attributed to the presence of the carboxylic acid portion of the molecule. scielo.br While the esterification in this compound may alter the binding affinity compared to the parent compound, it is expected to still interact significantly with serum albumins. Understanding these binding dynamics is crucial for interpreting in vitro and in vivo experimental results and for building accurate pharmacokinetic models.

The following table summarizes the binding parameters for the interaction of tianeptine and its ester derivatives with Bovine Serum Albumin (BSA) at different temperatures, as determined by fluorescence quenching experiments.

CompoundTemperature (K)Stern-Volmer Constant (Ksv) (L mol⁻¹)Binding Constant (Ka) (L mol⁻¹)Number of Binding Sites (n)
Tianeptine2981.17 x 10⁴9.77 x 10⁴1.18
Tianeptine3031.38 x 10⁴1.69 x 10⁵1.28
Tianeptine3131.90 x 10⁴2.13 x 10⁵1.48
This compound2980.98 x 10⁴4.56 x 10⁴1.08
This compound3030.91 x 10⁴3.16 x 10⁴1.04
This compound3130.82 x 10⁴2.01 x 10⁴0.98

Data adapted from fluorescence quenching studies on tianeptine and its ester derivatives with BSA. The decreasing Ksv values with increasing temperature for this compound are indicative of a static quenching mechanism.

Characterization of Binding Sites and Mechanisms (Dynamic vs. Static Quenching)

In preclinical investigations, the interaction between this compound and serum albumin, the primary carrier protein in plasma, has been characterized using spectroscopic and molecular docking techniques. These studies, often employing bovine serum albumin (BSA) as a model protein due to its structural homology with human serum albumin (HSA), reveal specific details about the binding site and the underlying molecular mechanisms. researchgate.netscispace.com

Molecular docking calculations have identified a strong affinity for this compound to the subdomain IIA of the protein. researchgate.netscielo.brplu.mx This region is a well-known hydrophobic binding pocket on albumin that accommodates a variety of drug molecules. scispace.com The intrinsic fluorescence of BSA, which is largely due to the tryptophan residue Trp-213 located within this subdomain IIA, is utilized to study these binding interactions. researchgate.netscispace.com

Fluorescence quenching experiments are pivotal in elucidating the mechanism of binding. This process, where the fluorescence intensity of a substance is decreased by an analyte, can occur through two primary mechanisms: dynamic quenching or static quenching.

Dynamic Quenching: This results from collisional encounters between the fluorophore (in this case, BSA) and the quencher (this compound). The quencher deactivates the excited fluorophore upon contact. In this mechanism, the Stern-Volmer constant (KSV), a measure of quenching efficiency, increases with rising temperature due to higher diffusion rates and more frequent collisions. researchgate.net

Static Quenching: This involves the formation of a stable, non-fluorescent ground-state complex between the fluorophore and the quencher. This complex formation reduces the population of excitable fluorophores. In contrast to dynamic quenching, the stability of this complex typically decreases at higher temperatures, leading to a decrease in the Stern-Volmer constant (KSV) as the temperature rises. scielo.br

Interestingly, this binding mechanism is a direct contrast to that of the parent compound, tianeptine, which exhibits dynamic quenching. scielo.br For tianeptine, the KSV values increase with temperature, indicating a collisional quenching process. scielo.br

Table 1. Stern-Volmer Constants (KSV) for the interaction of Tianeptine and this compound (2a) with Bovine Serum Albumin (BSA) at different temperatures, illustrating the distinct quenching mechanisms. Data sourced from Soares et al. (2019). scielo.br
CompoundTemperature (K)KSV (x 103 M-1)Quenching Mechanism
Tianeptine2937.1Dynamic
3039.5
31313.0
This compound (2a)2938.1Static
3037.3
3136.4

Influence of Esterification on Protein Binding Affinity

The esterification of tianeptine's heptanoic acid side chain to form this compound significantly alters its interaction with serum albumin. The primary influence is the shift in the binding mechanism from dynamic to static quenching, as detailed in the previous section. scielo.br This change is attributed to the modification of the free carboxylic acid group, which is present in tianeptine but absent in its methyl ester derivative. scispace.comscielo.br

The parent tianeptine, with its free acid portion, is noted to quench the intrinsic fluorescence of BSA more efficiently than its ester derivatives. researchgate.netscielo.brplu.mx However, the binding affinity, as quantified by the binding constant (Ka), remains robust for the methyl ester. The interaction is characterized by a high affinity, with binding constants well within the range observed for strong ligand-protein interactions. scielo.brresearchgate.net

At a temperature of 293 K, this compound demonstrates a higher binding constant (Ka) compared to the parent tianeptine, suggesting a stronger binding affinity under these conditions. researchgate.net This indicates that while the free acid moiety in tianeptine contributes to a more efficient quenching process, the esterification to a methyl group can enhance the stability of the resulting drug-protein complex. scielo.br The binding for both the parent compound and its methyl ester is characterized by approximately one binding site on the albumin molecule. scielo.br

Table 2. Binding Constants (Ka) and Number of Binding Sites (n) for Tianeptine and this compound (2a) with Bovine Serum Albumin (BSA) at 293 K. Data sourced from Soares et al. (2019). scielo.brresearchgate.net
CompoundTemperature (K)Binding Constant (Ka) (x 104 M-1)Number of Binding Sites (n)
Tianeptine2938.191.12
This compound (2a)29312.851.15

Analytical Methodologies for Tianeptine Methyl Ester in Research

Chromatographic Techniques for Detection and Quantification

Chromatographic separation is essential for isolating Tianeptine (B1217405) Methyl Ester from related impurities, metabolites, and endogenous components in complex samples. The choice between HPLC with ultraviolet (UV) detection and the more sensitive LC-MS/MS depends on the specific requirements of the analysis, such as the concentration levels of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely used technique for the quality control of bulk drug substances and pharmaceutical formulations. For Tianeptine Methyl Ester, HPLC methods are developed to ensure its purity and to quantify it in the presence of potential degradation products or synthesis-related impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for the analysis of tianeptine and its derivatives due to their moderate polarity. In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. This setup allows for the effective separation of this compound from both more polar and less polar related compounds. The development of a stability-indicating RP-HPLC method is critical to separate the parent compound from any potential degradants formed under stress conditions such as acid, base, oxidation, and light exposure. researchgate.net

The optimization of the mobile phase and column parameters is a critical step in developing a robust and reliable HPLC method. For the analysis of tianeptine and its analogs, a common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpra.comresearchgate.net The pH of the aqueous phase is a crucial parameter to control the retention and peak shape of the analyte, as tianeptine and its derivatives have ionizable functional groups.

The selection of the HPLC column is also vital. A C18 column is a standard choice, but other stationary phases like C8 or phenyl columns can be explored to achieve the desired selectivity for specific separations. researchgate.netijpra.com Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. paruluniversity.ac.in

ParameterOptimized Condition
Column Zorbax C18 (4.6 x 250mm, 5µm) ijpra.com
Mobile Phase Water and Methanol (85:15% v/v) ijpra.com
Flow Rate 1.0 mL/min ijpra.com
Detection UV at 218 nm ijpra.com
Injection Volume 20 µL
Column Temperature 25 °C

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of this compound in biological fluids such as plasma and tissue perfusates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. nih.govelsevierpure.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Validated LC-MS/MS methods have been developed for the simultaneous determination of tianeptine and its active metabolite, MC5, in rat plasma and brain tissue. elsevierpure.com A similar approach can be readily adapted for this compound. The sample preparation typically involves protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the biological matrix. elsevierpure.comunitedchem.com The use of a stable isotope-labeled internal standard is often employed to ensure high accuracy and precision by compensating for matrix effects and variations in instrument response. elsevierpure.com

The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov

ParameterOptimized Condition
LC System Agilent 1100 system nih.gov
Column Aquasil C18 (3 x 100 mm, 5 µm) nih.gov
Mobile Phase A Acetonitrile with 0.1% formic acid nih.gov
Mobile Phase B Water with 4 mM ammonium (B1175870) formate (B1220265) nih.gov
Flow Rate 400 µL/min nih.gov
Injection Volume 5 µL nih.gov
Mass Spectrometer API 2000 triple quadrupole nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Ion Source Temp. 450°C nih.gov

LC-MS/MS is also a powerful tool for identifying and characterizing metabolites of this compound in in vitro and in vivo studies. The metabolism of the parent drug, tianeptine, is well-documented and primarily involves β-oxidation of the heptanoic acid side chain to form the pentanoic acid (MC5) and propionic acid (MC3) metabolites. nih.govnih.govdrugbank.com It is anticipated that this compound would undergo ester hydrolysis to tianeptine, followed by the same β-oxidation pathway.

In metabolite profiling studies, the mass spectrometer is operated in a full-scan or product-ion scan mode to detect potential metabolites. The accurate mass measurement capabilities of high-resolution mass spectrometers can aid in the elucidation of the elemental composition of the metabolites, providing valuable information for their structural identification. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic analysis is indispensable for the elucidation of the molecular structure and properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy provide complementary information, painting a comprehensive picture of the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of the molecule.

The esterification of the parent tianeptine molecule introduces specific, identifiable signals in the NMR spectrum. In ¹H NMR, the presence of the methyl ester group is confirmed by a characteristic signal corresponding to the methoxy (B1213986) protons (-OCH₃). Research on tianeptine esters indicates this new peak appears around 4.0 ppm researchgate.net. In ¹³C NMR, the formation of the ester is confirmed by a distinct shift in the resonance of the carbonyl carbon. The chemical shift for this carbon in tianeptine esters is observed at approximately 173.8 ppm, a noticeable change from the 178.6 ppm signal of the carboxylic acid in the parent tianeptine researchgate.net. These specific signals, in conjunction with the complex resonances from the tricyclic core and the heptanoic acid chain, allow for complete structural verification.

Table 1. Key Diagnostic NMR Chemical Shifts for this compound.
NucleusFunctional GroupApproximate Chemical Shift (δ) in ppmSignificance
¹HEster Methyl (O-CH₃)~4.0Confirms presence of the methyl ester group. researchgate.net
¹³CEster Carbonyl (C=O)~173.8Confirms ester functional group, shifted from the parent acid. researchgate.net

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths. The conversion of the carboxylic acid group of tianeptine to a methyl ester results in distinct changes in the IR spectrum.

The most telling evidence of successful esterification is the appearance of a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. In studies of tianeptine esters, this band is observed around 1730 cm⁻¹ researchgate.net. This peak is distinct from the carbonyl band of the parent carboxylic acid. Additionally, the broad O-H stretching band of the carboxylic acid (typically found around 3000 cm⁻¹) disappears. Other key absorptions, such as the N-H stretch from the secondary amine (around 3300 cm⁻¹) and the C-H stretches from the aromatic rings and aliphatic chain, remain, confirming the integrity of the core structure researchgate.net.

Table 2. Characteristic IR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Functional GroupVibrational ModeCharacteristic
~3300Secondary Amine (N-H)StretchingConfirms presence of the amine group. researchgate.net
~1730Ester Carbonyl (C=O)StretchingStrong, sharp peak confirming the methyl ester group. researchgate.net
~1170Ester (C-O)StretchingConfirms the ester linkage.
~1350 & 1150Sulfonamide (S=O)StretchingIndicates the presence of the sulfonamide group.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to determine the absorption characteristics of this compound in solution. Compounds with chromophores, such as the aromatic rings in the tianeptine structure, absorb light in the UV-Vis range. Tianeptine and its esters are known to absorb in the ultraviolet region scispace.com. While specific studies on this compound are limited, analysis of the parent compound, tianeptine sodium, in methanol shows a maximum absorption (λmax) at 220 nm. Other analytical studies have utilized an absorption wavelength of 254 nm researchgate.net. The UV-Vis spectrum is primarily used to confirm the presence of the aromatic system and is often employed in quantitative analysis, such as in studies of drug-protein interactions scispace.compdx.edu.

While this compound itself does not exhibit significant native fluorescence, fluorescence spectroscopy is a powerful indirect tool for studying its interaction with proteins, such as bovine serum albumin (BSA) scispace.compdx.edu. This method relies on monitoring the quenching of the intrinsic fluorescence of the protein (primarily from tryptophan residues) upon binding of the drug.

Studies on a series of tianeptine esters have shown that they quench the fluorescence of BSA through a static quenching mechanism pdx.eduillinois.eduallmpus.com. This indicates the formation of a stable, non-fluorescent ground-state complex between the tianeptine ester and the protein. In contrast, the parent drug tianeptine exhibits dynamic quenching pdx.edu. The data from these fluorescence quenching experiments can be used to determine key binding parameters. Research indicates that there is approximately one binding site for tianeptine esters on the BSA molecule researchgate.netscispace.comillinois.edu.

Table 3. Findings from Fluorescence Quenching Studies of Tianeptine Esters with Bovine Serum Albumin (BSA).
ParameterFindingImplication
Quenching MechanismStaticFormation of a stable ground-state complex between the ester and BSA. pdx.edu
Number of Binding Sites (n)≈ 1Indicates a 1:1 binding stoichiometry between the ester and BSA. researchgate.netillinois.edu

Photochemically Induced Fluorimetric (PIF) detection is a highly sensitive analytical technique that has been developed for tianeptine and its metabolites nih.gov. This method involves the UV irradiation of the non-fluorescent parent compound, which induces a photochemical reaction to produce highly fluorescent photoproducts nih.gov.

For the parent compound tianeptine, UV irradiation in an acidic water-alcohol medium results in the formation of photoproducts with an intense fluorescence emission maximum at 422 nm (with a shoulder at 446 nm). The corresponding excitation spectrum shows a strong peak at 266 nm and a weaker one at 386 nm nih.gov. This technique offers very low limits of detection, in the range of 15-25 ng/ml nih.gov. Given the structural similarity, the PIF method represents a promising and highly sensitive approach for the detection and quantification of this compound in various research applications.

Table 4. PIF Spectral Characteristics for Photoproducts of Tianeptine.
Spectral ParameterWavelength (nm)
Excitation Maxima266, 386 nih.gov
Emission Maximum422 (shoulder at 446) nih.gov

Structure Activity Relationship Sar and Derivative Research for Tianeptine Esters

Impact of Esterification on Receptor Binding and Pharmacological Activity

The primary molecular target for tianeptine (B1217405) is the μ-opioid receptor (MOR), where it acts as a full agonist. nih.govresearchgate.nettianeptine.com It also demonstrates agonist activity at the δ-opioid receptor (DOR), though with significantly lower potency. nih.govresearchgate.net The parent compound, tianeptine, has a binding affinity (Ki) for the human MOR of 383 ± 183 nM and an EC50 for G-protein activation of 194 ± 70 nM. nih.gov Its affinity for the human DOR is much lower, with a Ki greater than 10 μM. nih.govtianeptine.com

Esterification of tianeptine's carboxylic acid tail to form derivatives like tianeptine methyl ester or ethyl ester introduces significant changes in its physicochemical and pharmacological properties. Research indicates that ester analogs of tianeptine exhibit only a slight reduction in MOR potency compared to the parent compound. nih.gov This suggests that the carboxylic acid moiety, while important, is not an absolute requirement for MOR interaction.

The conversion to an ester, such as this compound, primarily impacts the molecule's pharmacokinetics. Esterification increases lipophilicity, which can alter absorption, distribution, metabolism, and excretion profiles. nbinno.com This modification is a common strategy in drug design to create prodrugs, potentially improving bioavailability or modifying the drug's release kinetics within the body. nbinno.com

Beyond opioid receptors, tianeptine's pharmacology is noted for its modulation of the glutamatergic system, which is believed to be a key component of its antidepressant effects. nih.govdrugbank.com Tianeptine is thought to alter the activity of glutamate (B1630785) receptors like AMPA and NMDA, thereby influencing neural plasticity. drugbank.com While direct binding data for this compound on these receptors is not extensively detailed, its structural similarity to tianeptine suggests it may retain some of this glutamatergic modulatory activity.

CompoundReceptor TargetBinding Affinity (Ki)Functional Activity (EC50)
TianeptineHuman μ-opioid receptor (MOR)383 ± 183 nM nih.govtianeptine.com194 ± 70 nM (G-protein activation) nih.gov
TianeptineHuman δ-opioid receptor (DOR)>10 μM nih.govtianeptine.comresearchgate.net37.4 ± 11.2 μM (G-protein activation) nih.govresearchgate.net
TianeptineHuman κ-opioid receptor (KOR)Inactive nih.govtianeptine.comInactive nih.gov
This compoundμ-opioid receptor (MOR)Potency slightly reduced vs. Tianeptine nih.govData not specified
Table 1: Opioid Receptor Binding and Functional Activity of Tianeptine and its Methyl Ester Derivative.

Side Chain Modifications and their Influence on Molecular Interactions

The structure of tianeptine is characterized by a tricyclic dibenzothiazepine nucleus with a long aminoheptanoic acid side chain. nih.gov SAR studies have shown this side chain to be critical for its activity.

Key findings on side chain modifications include:

Chain Length: The optimal length of the side chain is six methylene (B1212753) linkers, as found in tianeptine itself. nih.gov Deviating from this length by adding or removing carbon spacers has been shown to be detrimental to its activity. nih.govacs.org

Terminal Functional Group: The nature of the terminal group on the side chain is crucial. Early SAR studies indicated that the carboxylic acid functional group was essential for activity in some contexts, with alkyl chains or imipramine-like tertiary amine tails not being well-tolerated. nih.govacs.org However, later research focusing on MOR activity found that a variety of modifications, including esterification, were tolerated with only slight impacts on potency. nih.gov

Methylation: The addition of methyl groups to the side chain does not appear to significantly alter the compound's activity. nih.gov

Esterification of the terminal carboxylic acid, creating this compound, significantly alters its interaction with plasma proteins. Tianeptine itself binds extensively to plasma proteins (around 95%), primarily albumin. drugbank.com Studies using fluorescence quenching to investigate the interaction between tianeptine derivatives and bovine serum albumin (BSA) revealed a mechanistic shift upon esterification. researchgate.net While tianeptine's interaction is characterized by a dynamic quenching mechanism, its esters, including presumably the methyl ester, exhibit a static quenching mechanism. researchgate.net This indicates that the esters form a stable ground-state complex with the protein. researchgate.net Molecular docking simulations further support this, suggesting a strong affinity for site IIA on the protein, which supports the static quenching hypothesis. researchgate.net

Substituent Effects on the Tricyclic System and Overall Potency

An initial SAR study focused on several structural aspects of tianeptine, including the chlorine substituent on the aromatic ring and the nature of the tricyclic system itself. acs.org A later study that screened analogs for activity at human opioid receptors provided more specific insights. nih.gov It was found that in the context of MOR activity, larger halogens at the C3 position, such as bromo and iodo, actually improved activity compared to the chloro substitution present in tianeptine. nih.gov This indicates that the electronic and steric properties of substituents on the aromatic ring can directly modulate the compound's interaction with the receptor binding pocket.

The sulfonamide functional group within the central seven-membered ring has also been theorized to be important for its activity, based on 3D modeling and X-ray crystal structures. nih.gov Furthermore, research has been conducted on creating tetracyclic analogs by linking the sultam nitrogen to the aromatic ring or the amine tail, with the goal of blocking N-demethylation, a known metabolic pathway for tianeptine. acs.org

Stereoisomer-Specific Activities and Mechanistic Differences

Tianeptine is a chiral molecule and is typically used as a racemic mixture of its two enantiomers. nih.gov Research has revealed that these stereoisomers can possess distinct pharmacological properties, which would likely extend to their ester derivatives like this compound.

In the context of serotonin-related effects, the (-)-enantiomer of tianeptine appears to be primarily responsible for the observed enhancement of serotonin (B10506) uptake. nih.govwikipedia.org The (+)-enantiomer, in contrast, shows only marginal activity in this regard and does not seem to inhibit the action of the (-)-enantiomer. nih.govnih.gov Interestingly, while the (-)-isomer is more active in serotonergic models, preliminary docking experiments suggest only minor differences between the enantiomers in terms of MOR binding. nih.gov

These differences highlight the potential for stereoisomer-specific mechanisms. The distinct profiles suggest that one enantiomer may contribute more to certain pharmacological effects (like serotonin modulation) while both may contribute more equally to others (like MOR agonism). The development of enantiomerically pure versions of tianeptine esters could therefore allow for a more targeted pharmacological approach, potentially isolating desired therapeutic effects.

Design and Synthesis of Novel Tianeptine Analogs for Specific Research Probes

The synthesis of tianeptine and its analogs, including this compound, provides a platform for creating novel chemical tools to probe its complex pharmacology. The synthesis of tianeptine itself has been refined over the years. A common synthetic route involves the nucleophilic substitution of the tricyclic core with an aminoheptanoate ester, such as ethyl 7-aminoheptanoate, followed by hydrolysis of the ester to yield the final carboxylic acid. nih.gov

To synthesize this compound, two primary approaches can be considered:

Direct Esterification: The parent tianeptine molecule can undergo esterification with methanol (B129727) under acidic conditions.

Use of an Ester Precursor: A methyl 7-aminoheptanoate precursor could be used in the final nucleophilic substitution step, directly yielding this compound without the need for a final hydrolysis step.

Computational and Molecular Modeling Studies of Tianeptine Methyl Ester

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Affinities and Interactions with Target Receptors

Molecular docking simulations have been employed to predict the binding affinities and interaction patterns of Tianeptine (B1217405) Methyl Ester with various target receptors. A notable study investigated the interaction of a series of tianeptine esters, including the methyl ester, with bovine serum albumin (BSA) as a model protein. researchgate.net These simulations indicated a strong affinity of tianeptine esters for BSA. researchgate.net The primary binding interactions were found to be hydrophobic in nature, with contributions from hydrogen bonding.

While specific docking studies on Tianeptine Methyl Ester with its primary pharmacological targets, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), are not extensively detailed in publicly available literature, preliminary docking experiments with the parent compound, tianeptine, suggest only marginal differences in MOR binding between its enantiomers. Tianeptine itself is a known agonist at the MOR and to a lesser extent, the DOR. nih.govnih.govnih.govfrontiersin.org It is hypothesized that the methyl ester derivative would exhibit a similar binding profile, engaging with key residues within the opioid receptor binding pockets. The binding affinity of tianeptine for the human mu-opioid receptor has been reported with a Ki of 383 ± 183 nM. nih.gov

The predicted binding energies from such simulations provide a quantitative measure of the binding affinity. For the interaction between tianeptine esters and BSA, molecular docking calculations pointed to a strong affinity, supporting a static quenching mechanism observed in fluorescence spectroscopy experiments. researchgate.net

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compoundBovine Serum Albumin (BSA)Strong (specific value not provided in source)Hydrophobic residues, potential H-bond donors/acceptors
TianeptineMu-Opioid Receptor (MOR)- (Ki = 383 ± 183 nM for parent)Not specified
TianeptineDelta-Opioid Receptor (DOR)Weaker than MOR (EC50 = 37.4 ± 11.2 µM for parent)Not specified

Identification of Key Binding Sites on Proteins

A significant outcome of molecular docking is the identification of the specific binding site of a ligand on a protein. In the study involving tianeptine esters and bovine serum albumin, molecular docking calculations indicated that the esters, including the methyl ester, bind to site IIA of the protein. researchgate.net This site is a known binding pocket for many drugs. The number of binding sites determined by fluorescence spectroscopy was approximately one, corroborating the docking results. researchgate.net

For the primary neurological targets, it is anticipated that this compound, similar to its parent compound, would bind within the well-characterized orthosteric binding pocket of the mu- and delta-opioid receptors. These pockets are formed by specific transmembrane helices of the G-protein coupled receptors.

Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and flexibility of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Specific QSAR models for this compound have not been detailed in the reviewed literature. However, the principles of QSAR are applicable to this compound and its analogs. A QSAR study on tianeptine derivatives would involve compiling a dataset of these compounds with their corresponding biological activities (e.g., receptor binding affinities or functional potencies). Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

For instance, a study on aryl-substituted cycloalkenecarboxylic acid methyl esters successfully generated 2D and 3D QSAR models to predict their binding affinity to the human dopamine (B1211576) transporter. nih.gov A similar approach could be applied to a series of tianeptine esters to identify the key structural features that govern their activity at opioid or other receptors. Such models are valuable for predicting the activity of untested compounds and for guiding the design of new derivatives with improved properties.

In Silico Screening for Novel Ligands and Derivative Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The structure of this compound can serve as a template for the design of novel ligands with potentially enhanced or modified pharmacological profiles. Structure-activity relationship (SAR) studies on tianeptine have provided insights into the importance of certain structural features. For example, the heptanoic acid side chain length and the terminal carboxylic acid group were found to be crucial for its activity in some contexts. acs.org Modifications to other parts of the molecule, such as the tricyclic core and substitutions on the aromatic rings, have also been explored to develop derivatives with different properties. acs.orgnih.gov

Using the binding pose of this compound in a target receptor, obtained from docking or MD simulations, virtual screening of large compound databases could be performed to identify new scaffolds that fit the binding pocket and make similar key interactions. Furthermore, computational methods can be used to design and evaluate novel derivatives of this compound by modifying its structure and predicting the impact of these changes on binding affinity and other properties. This approach can accelerate the discovery of new chemical entities with therapeutic potential.

Future Directions and Emerging Research Avenues for Tianeptine Methyl Ester

Development of Tianeptine (B1217405) Methyl Ester as a Preclinical Research Tool

Tianeptine methyl ester is primarily utilized as a specialized tool in preclinical research rather than as a therapeutic agent itself. lgcstandards.comlgcstandards.com Its development is centered on facilitating a deeper understanding of drug-protein interactions and metabolic pathways.

One of the principal applications of this compound is in studies of protein binding. vulcanchem.com Researchers use it as a tool compound to investigate how esterification—the process of converting a carboxylic acid to an ester—influences the interaction between a drug and transport proteins like serum albumin. vulcanchem.com This is crucial because the extent of protein binding affects a drug's distribution and availability in the body. researchgate.net

Furthermore, isotopically labeled versions of the compound, such as tianeptine-d12 (B563114) methyl ester, are instrumental in metabolic tracing studies. vulcanchem.comscbt.com This deuterated analogue serves as an internal standard in mass spectrometry, a technique that allows for the precise quantification of tianeptine and its metabolites in biological samples. vulcanchem.com this compound also functions as a chemical intermediate in the synthesis of other tianeptine-related compounds, such as the metabolite MC5 methyl ester.

Table 1: Physicochemical Properties of Tianeptine and Its Esters

PropertyThis compoundTianeptine Ethyl EsterTianeptine Sodium
Molecular FormulaC₂₂H₂₇ClN₂O₄S vulcanchem.comallmpus.comC₂₃H₂₉ClN₂O₄S allmpus.comC₂₁H₂₄ClN₂NaO₄S
Molecular Weight (g/mol)450.98 allmpus.com465.01 allmpus.com436.95
Key Functional GroupMethyl ester Ethyl ester Carboxylic acid (sodium salt)
Inferred Lipophilicity/SolubilityModerate (lipophilic) vulcanchem.comLow (lipophilic) High (aqueous)
PubChem CID45357842 vulcanchem.com45358491 vulcanchem.com68870 wikipedia.org

Exploring Unique Biological Activities Distinct from Parent Tianeptine

The transformation of tianeptine's carboxylic acid into a methyl ester group gives rise to distinct biological properties, primarily concerning its interaction with proteins. The most significant difference lies in the mechanism of binding to bovine serum albumin (BSA), a model for the most abundant transport protein in plasma. scispace.comscielo.br

Fluorescence quenching studies reveal that tianeptine itself binds to BSA through a "dynamic quenching" mechanism. vulcanchem.comscispace.comscielo.br In contrast, this compound exhibits "static quenching". vulcanchem.comscispace.comscielo.br This change indicates that the methyl ester forms a stable, ground-state complex with the protein, likely through hydrophobic interactions, whereas the parent tianeptine interacts more transiently. vulcanchem.comresearchgate.net This fundamental difference in binding can influence the drug's distribution and pharmacokinetic profile.

Esterification also enhances the compound's lipophilicity, or its ability to dissolve in fats and lipids. vulcanchem.com This increased lipophilicity may alter its absorption and ability to cross the blood-brain barrier compared to the more water-soluble tianeptine sodium salt. vulcanchem.com While this compound is also an agonist at the μ-opioid receptors (MOR) and δ-opioid receptors (DOR), some evidence suggests it may have a reduced potency compared to the parent tianeptine. vulcanchem.com

Table 2: Comparison of Protein Binding Characteristics

CompoundBinding Mechanism with BSAKey Structural Feature for InteractionBinding Affinity (Ka) to BSA
TianeptineDynamic Quenching vulcanchem.comscispace.comFree carboxylic acid portion scispace.comscielo.brHigher than its esters scispace.com
This compoundStatic Quenching vulcanchem.comscispace.comEster group, leading to hydrophobic interactions vulcanchem.comresearchgate.net~3.7 x 104 M-1vulcanchem.com

Advanced Methodologies for Studying Neurobiological Mechanisms

The unique properties of this compound enable the use of advanced scientific methodologies to probe the neurobiological mechanisms of the tianeptine family of compounds.

Fluorescence Quenching Spectroscopy : This technique is used with this compound and other derivatives to study drug-protein interactions in detail. scispace.comscielo.br By observing how the intrinsic fluorescence of a protein like BSA is diminished in the presence of the compound, scientists can determine the binding mechanism (static vs. dynamic), calculate binding constants, and identify the number of binding sites. researchgate.netscispace.com

Molecular Docking : Computational molecular docking simulations are used alongside experimental data to predict and visualize how this compound binds to proteins at an atomic level. researchgate.netscispace.com These studies support experimental findings, suggesting a strong affinity for a specific binding pocket on albumin known as site IIA and reinforcing the hypothesis of a static quenching mechanism. vulcanchem.comresearchgate.netscispace.com

Isotopic Labeling and Mass Spectrometry : The synthesis of deuterated analogs, like tianeptine-d12 methyl ester, provides a powerful tool for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comscbt.com This method allows for highly accurate quantification of tianeptine and its metabolites in biological fluids, which is essential for detailed pharmacokinetic modeling and understanding the metabolic fate of the parent drug. vulcanchem.comvulcanchem.com

Role of Ester Derivatives in Understanding Tianeptine's Complex Pharmacology

The study of ester derivatives like this compound is pivotal for deconstructing the complex pharmacology of tianeptine. By comparing the esters to the parent compound, researchers can elucidate critical structure-activity relationships.

The most prominent insight gained is the importance of the terminal carboxylic acid group on tianeptine's heptanoic acid side chain. acs.org Studies comparing tianeptine with its esters have shown this acid group is directly responsible for its high plasma protein binding and its dynamic interaction with albumin. researchgate.netscispace.com

Q & A

Basic: What are the critical parameters for optimizing Tianeptine Methyl Ester synthesis, and how are they experimentally validated?

Answer:
Key parameters include catalyst type (e.g., KOH vs. NaOH), catalyst concentration (1.0–1.5 wt%), molar ratio of reactants, and reaction temperature (e.g., 60°C). These are optimized using design-of-experiment (DoE) methods like the Taguchi orthogonal array, which reduces trial runs while identifying dominant factors (e.g., catalyst concentration contributed 77.6% to yield variance in methyl ester synthesis) . Validation involves gas chromatography (GC) or HPLC for purity quantification and statistical analysis (e.g., ANOVA) to confirm significance.

Advanced: How can researchers resolve contradictions in yield data caused by variable reaction conditions (e.g., catalyst type vs. temperature)?

Answer:
Contradictions arise due to interdependent variables (e.g., catalyst efficiency declines at higher temperatures). To disentangle effects:

  • Use Taguchi signal-to-noise (S/N) ratios to rank parameter contributions (e.g., catalyst concentration > temperature > catalyst type) .
  • Apply ANOVA to calculate percentage contributions of each parameter to yield variance.
  • Validate via triplicate experiments under controlled conditions, ensuring reproducibility through detailed protocols (e.g., reaction time, stirring rate) .

Basic: What analytical techniques are recommended for characterizing this compound’s structural identity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Confirms molecular structure via proton/carbon shifts.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies purity and detects byproducts (e.g., unreacted precursors).
  • High-Performance Liquid Chromatography (HPLC): Measures enantiomeric purity if chiral centers exist.
  • Elemental Analysis: Validates stoichiometric composition .

Advanced: How should researchers design dose-response studies to assess this compound’s pharmacological effects in vivo?

Answer:

  • Dose Selection: Base on toxicological data (e.g., lethal concentrations in humans: 0.5–15.5 mg/L) .
  • Model Systems: Use rodent models for behavioral assays (e.g., forced swim test for antidepressant activity).
  • Control Groups: Include positive (e.g., fluoxetine) and negative (vehicle) controls.
  • Endpoint Analysis: Measure plasma concentrations via LC-MS/MS and correlate with behavioral or biochemical outcomes (e.g., serotonin/dopamine receptor binding) .

Basic: What methodologies ensure reproducibility in this compound synthesis across labs?

Answer:

  • Detailed Protocols: Specify reaction conditions (e.g., "1.5 wt% KOH, 60°C, 6:1 methanol-to-oil ratio") .
  • Supplementary Materials: Provide raw data (e.g., GC chromatograms) and step-by-step characterization procedures .
  • Inter-Lab Validation: Collaborate with independent labs to replicate results under identical conditions.

Advanced: How can mechanistic studies elucidate this compound’s interaction with neural receptors?

Answer:

  • In Vitro Binding Assays: Use radioligand displacement (e.g., [³H]-dopamine binding to D2 receptors) to measure affinity (Ki values).
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to identify binding pockets.
  • Knockout Models: Assess behavioral changes in dopamine receptor knockout mice to isolate pathways .

Basic: What statistical frameworks are suitable for analyzing variability in this compound’s pharmacological data?

Answer:

  • ANOVA/MANOVA: Compare dose groups or treatment effects.
  • Dose-Response Curve Fitting: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀.
  • Error Analysis: Report standard deviations from ≥3 replicates and use tools like GraphPad Prism for significance testing .

Advanced: How should researchers address ethical considerations in studies involving this compound’s abuse potential?

Answer:

  • Animal Ethics: Follow ARRIVE guidelines for humane endpoints in dependence studies.
  • Human Data: Use anonymized toxicological reports (e.g., postmortem blood concentrations) with IRB approval .
  • Conflict of Interest: Disclose funding sources and avoid dual-use implications in publications .

Basic: How to formulate a research question on this compound that balances specificity and scientific novelty?

Answer:

  • Focus on Gaps: Example: "How does varying the methyl ester side-chain length affect Tianeptine’s dopamine receptor affinity?"
  • Align with Standards: Ensure variables (e.g., dose, receptor type) are measurable and hypothesis-testable .

Advanced: What strategies validate the metabolic stability of this compound in preclinical models?

Answer:

  • In Vitro Metabolism: Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
  • Pharmacokinetic Profiling: Measure half-life (t½), Cmax, and AUC in rodents after oral/intravenous administration.
  • Metabolite Identification: Employ LC-HRMS to detect phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.